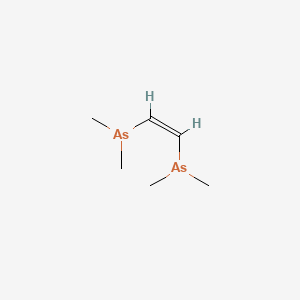

cis-1,2-Bis(dimethylarsino)ethylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-1,2-Bis(dimethylarsino)ethylene, also known as this compound, is a useful research compound. Its molecular formula is C6H14As2 and its molecular weight is 236.021. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1. Metal Complex Formation

Cis-1,2-Bis(dimethylarsino)ethylene forms stable complexes with transition metals such as palladium(II), platinum(II), iron(II), and cobalt(II). These complexes exhibit unique reactivity patterns and stability profiles based on the ligand's configuration and the metal-ligand ratio. For instance:

- Palladium(II) Complexes : Studies have shown that palladium(II) complexes formed with this compound demonstrate varied stability depending on the ligand's configuration. The formation of 1:1 and 1:2 metal-ligand ratios has been extensively documented, highlighting the ligand's effectiveness in stabilizing palladium in different oxidation states .

- Platinum(II) Complexes : Similar to palladium, platinum(II) complexes utilize two molecules of this compound as bidentate chelate ligands. These complexes are crucial for understanding the mechanisms of catalytic reactions involving platinum .

- Iron and Cobalt Complexes : The interaction of this compound with iron and cobalt has been studied to elucidate the electronic properties and coordination behavior of these metals in various environments .

Catalysis

This compound plays a significant role in catalysis due to its ability to stabilize metals in unusual oxidation states. This property is particularly beneficial in:

- Oxidative Addition Reactions : The compound has been observed to facilitate oxidative addition reactions involving transition metals. For example, studies on nickel(III) complexes indicate that this compound stabilizes these high oxidation states, which are critical for catalytic cycles in organic transformations .

- Electrochemical Applications : The stabilization of unusual oxidation states allows for enhanced electron transfer processes in electrochemical applications. This characteristic makes this compound a valuable component in developing new electroactive materials.

Material Science

The unique structural properties of this compound have implications beyond coordination chemistry:

- Development of New Materials : Its ability to form stable metal-ligand complexes can be harnessed in creating novel materials with tailored electronic properties. Such materials are essential for applications in sensors and electronic devices.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trans-1,2-Bis(dimethylarsino)ethylene | Geometric Isomer | Different spatial arrangement affecting reactivity |

| 1,2-Bis(dimethylarsino)benzene | Aromatic Compound | Contains an aromatic ring; used as a chelating ligand |

| Triphenylarsine | Non-chelating Ligand | Larger steric hindrance; less effective for certain metals |

| Dimethylarsinic Acid | Water-soluble | Known for its environmental impact; different solubility |

This compound's unique bidentate nature distinguishes it from similar compounds like trans-1,2-bis(dimethylarsino)ethylene and triphenylarsine, making it particularly valuable in specific catalytic applications and coordination chemistry contexts.

Eigenschaften

CAS-Nummer |

13787-53-6 |

|---|---|

Molekularformel |

C6H14As2 |

Molekulargewicht |

236.021 |

IUPAC-Name |

[(Z)-2-dimethylarsanylethenyl]-dimethylarsane |

InChI |

InChI=1S/C6H14As2/c1-7(2)5-6-8(3)4/h5-6H,1-4H3/b6-5- |

InChI-Schlüssel |

AWTCRQALLJSGSS-WAYWQWQTSA-N |

SMILES |

C[As](C)C=C[As](C)C |

Synonyme |

(Z)-1,2-Ethenediylbis(dimethylarsine) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.